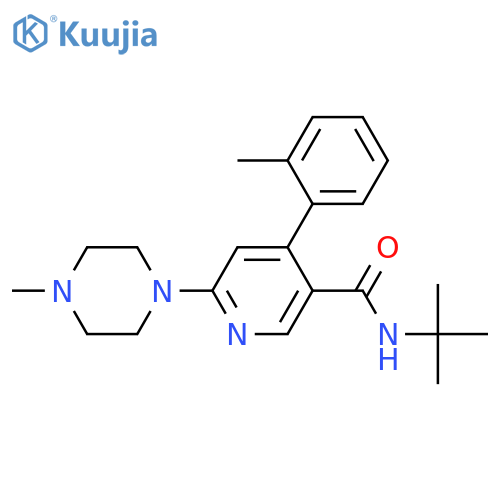

Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives

,

Journal of Organic Chemistry,

2006,

71(5),

2000-2008